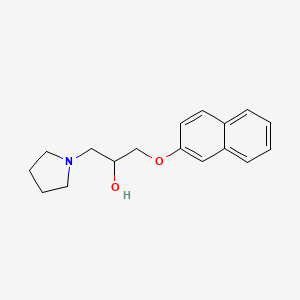
1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol is an organic compound that features a naphthalene ring linked to a pyrrolidine ring through a propanol chain. This compound is of interest due to its unique structural properties, which make it a candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the following steps:
-
Formation of the Naphthalen-2-yloxy Intermediate:
- Reaction:
Naphthalene-2-ol+Alkyl halide→Naphthalen-2-yloxy intermediate
Reactants: Naphthalene-2-ol and an appropriate alkyl halide.
Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
- Reaction:
-
Formation of the Pyrrolidin-1-yl Intermediate:
- Reactants: Pyrrolidine and an appropriate alkyl halide.
- Conditions: This reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) with a base like sodium hydride.
- Reaction:
Pyrrolidine+Alkyl halide→Pyrrolidin-1-yl intermediate
-
Coupling of Intermediates:
- Reactants: Naphthalen-2-yloxy intermediate and Pyrrolidin-1-yl intermediate.
- Conditions: The coupling reaction is often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
- Reaction:
Naphthalen-2-yloxy intermediate+Pyrrolidin-1-yl intermediate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
- Oxidation: The hydroxyl group can be oxidized to form a ketone.
- Reduction: The naphthalene ring can be hydrogenated under specific conditions.
- Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
- Oxidation: Reagents like chromium trioxide (CrO3) in acetic acid.
- Reduction: Hydrogen gas (H2) with a palladium catalyst.
- Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
- Oxidation: Formation of 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-one.
- Reduction: Formation of hydrogenated naphthalene derivatives.
- Substitution: Formation of 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propyl chloride.
Scientific Research Applications
1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has several applications in scientific research:
- Chemistry: Used as a building block for synthesizing more complex molecules.
- Biology: Investigated for its potential as a ligand in receptor studies.
- Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
- Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The naphthalene ring may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Naphthalen-2-yloxy)-2-(pyrrolidin-1-yl)ethanol
- 1-(Naphthalen-2-yloxy)-3-(morpholin-1-yl)propan-2-ol
- 1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol
Comparison:
- Structural Differences: The length of the alkyl chain and the type of nitrogen-containing ring (pyrrolidine, morpholine, piperidine) can influence the compound’s properties.
- Unique Features: 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol is unique due to its specific combination of naphthalene and pyrrolidine, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C17H21NO2/c19-16(12-18-9-3-4-10-18)13-20-17-8-7-14-5-1-2-6-15(14)11-17/h1-2,5-8,11,16,19H,3-4,9-10,12-13H2 |
InChI Key |
LZDYKIDRYGNHSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B12160161.png)
![methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12160170.png)
![N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12160171.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12160179.png)



![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12160203.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B12160204.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B12160216.png)
![N'-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12160222.png)
![2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B12160228.png)
![N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B12160241.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12160252.png)
